3-Stearo-1-olein

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Stearo-1-olein typically involves complex organic chemistry processes. One common method is the esterification of stearic acid and oleic acid with glycerol. This reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through enzymatic methods using lipases. These enzymes catalyze the esterification reaction more efficiently and under milder conditions compared to traditional chemical methods. The use of immobilized lipases in a continuous flow reactor is a common industrial approach.

Analyse Chemischer Reaktionen

Oxidation Reactions

3-Stearo-1-olein undergoes oxidation primarily at the unsaturated oleic acid (C18:1) double bond. Key pathways include:

Reagents and Conditions

-

Peroxide Formation : Reaction with atmospheric oxygen under UV light produces hydroperoxides.

-

Epoxidation : Use of hydrogen peroxide (H₂O₂) and formic acid generates epoxidized derivatives .

Table 1: Oxidation Products and Conditions

| Reaction Type | Reagents/Conditions | Major Products | Source |

|---|---|---|---|

| Autoxidation | O₂, UV light, 25°C, 48 hrs | Hydroperoxides, aldehydes | |

| Epoxidation | H₂O₂, HCOOH, 50°C, 6 hrs | Epoxy-stearo-olein |

Oxidation increases peroxide values (e.g., from 6.4 to 19 meq/mg in acidolysis studies ) and reduces iodine values due to double bond consumption.

Reduction Reactions

Catalytic hydrogenation selectively saturate the oleic acid double bond:

Reagents and Conditions

Table 2: Reduction Outcomes

| Substrate | Catalyst | Temperature | Product | SFA Increase |

|---|---|---|---|---|

| This compound | Pd/C | 100°C | 1,3-distearoylglycerol | +33.3% |

Reduction eliminates unsaturation, raising melting points and altering crystallization behavior .

Substitution Reactions

Enzymatic interesterification modifies acyl group positions:

Lipase-Catalyzed Acidolysis

-

Conditions : Immobilized Candida rugosa lipase (30% w/w), 50°C, 24 hrs .

-

Outcome : Oleic acid replaces stearic acid at sn-1/3 positions, increasing iodine value by 15.5% .

Table 3: Enzymatic Reaction Parameters

| Parameter | Optimal Value | Effect on Product |

|---|---|---|

| Enzyme Load | 30% (w/w) | Maximal acyl migration |

| Water Content | 2% (w/w) | Maintains lipase activity |

Decomposition Reactions

Thermal degradation occurs via β-elimination under high heat (>200°C):

Products

Table 4: Thermal Stability Data

| Temperature | Time | Major Decomposition Products | Yield (%) |

|---|---|---|---|

| 220°C | 1 hr | Stearic acid, acrolein | 42 |

| 250°C | 30 min | Polymerized triglycerides | 68 |

Comparative Reactivity

This compound shows distinct behavior compared to similar triglycerides:

Table 5: Reactivity Comparison

| Compound | Oxidation Rate | Enzymatic Selectivity |

|---|---|---|

| This compound | Moderate | High (sn-1/3) |

| 1-Stearin-3-olein | High | Low |

| 3-Palmito-2-stearo-1-olein | Low | Moderate |

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Dietary Fats and Health Implications

3-Stearo-1-olein plays a significant role in dietary fat composition. Studies have shown that the specific arrangement of fatty acids in triglycerides can influence lipid metabolism and health outcomes. For instance, the positioning of saturated and unsaturated fatty acids within the triglyceride molecule affects cholesterol levels and overall cardiovascular health. Research indicates that fats rich in saturated fatty acids but with unsaturated fatty acids in the sn-2 position may have similar lipid responses to unsaturated fats like olive oil .

Table 1: Comparison of Lipid Responses to Different Dietary Fats

| Fat Source | Total Cholesterol Change (mmol/L) | HDL-C Change (mmol/L) | LDL-C Change (mmol/L) |

|---|---|---|---|

| Palm Olein | 0.08 | 1.46 | Not significant |

| Cocoa Butter | 0.06 | Not reported | Not significant |

| Olive Oil | -0.01 | Not reported | Not significant |

Industrial Applications

Food Industry

In the food industry, this compound is utilized primarily as an emulsifier and stabilizer in various products, including margarine and spreads. Its ability to modify texture and consistency makes it valuable for improving mouthfeel and shelf-life of processed foods.

Case Study: Fractional Crystallization of Palm Olein

A study on the fractional crystallization of palm olein highlighted how the incorporation of tripalmitoyl-glycerol affects the crystallization behavior of oils rich in this compound. The research demonstrated that varying concentrations of tripalmitoyl-glycerol significantly influenced solid fat content and crystal morphology, which are crucial for optimizing the texture of edible oils .

Pharmaceutical Applications

Drug Delivery Systems

this compound is being explored as a potential carrier for drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs effectively. Its lipid-based formulation can enhance the solubility and bioavailability of poorly soluble drugs.

Research Findings

Recent studies have indicated that lipid formulations containing triglycerides like this compound can improve the pharmacokinetics of certain medications. For example, formulations designed with specific triglyceride compositions have shown enhanced absorption rates in vivo compared to traditional formulations .

Cosmetic Applications

Emollient Properties

In cosmetics, this compound is valued for its emollient properties, making it suitable for skin care products. Its ability to form a barrier on the skin helps retain moisture and improve skin texture.

Wirkmechanismus

The mechanism of action of 3-Stearo-1-olein involves its interaction with cellular membranes and enzymes. It acts as a signaling molecule in various biochemical pathways, including the activation of protein kinase C (PKC). This activation leads to the phosphorylation of target proteins, which in turn regulate various cellular processes such as cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Stearin-2-Olein-3-Linolein: This compound is similar in structure but contains an additional linoleic acid moiety.

1-Stearin-3-Olein: This compound is structurally similar but differs in the position of the fatty acid chains.

Uniqueness

3-Stearo-1-olein is unique due to its specific arrangement of stearic and oleic acid chains, which confer distinct physicochemical properties and biological activities. Its specific structure allows it to interact uniquely with cellular membranes and enzymes, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

3-Stearo-1-olein, also known as 1,3-distearoyl-2-oleoylglycerol (StOSt), is a triglyceride composed of two stearic acid molecules and one oleic acid molecule. This compound is significant in various biological and industrial applications, particularly in food science and pharmacology. Understanding its biological activity is crucial for leveraging its potential benefits in health and nutrition.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties, which can be beneficial in managing chronic inflammatory diseases. A study highlighted the compound's ability to modulate inflammatory pathways, potentially reducing the risk of conditions such as arthritis and cardiovascular diseases .

Antioxidant Activity

This compound has been shown to possess antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress. This activity may contribute to its potential use in anti-aging formulations and dietary supplements aimed at reducing oxidative damage associated with aging and chronic diseases .

Lipid Metabolism

The compound influences lipid metabolism by affecting the composition of fatty acids in the body. It has been observed that dietary intake of triglycerides like this compound can modulate lipid profiles, potentially leading to improved cardiovascular health outcomes .

Case Study 1: Effects on Cholesterol Levels

In a clinical trial involving subjects with elevated cholesterol levels, supplementation with oils rich in triglycerides like this compound resulted in significant reductions in total cholesterol and LDL cholesterol levels. Participants consuming these oils showed improved lipid profiles over a period of eight weeks .

Case Study 2: Inflammation Reduction

Another study focused on patients with inflammatory conditions such as rheumatoid arthritis. The incorporation of this compound into their diets led to marked reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting its therapeutic potential in managing inflammation .

Table 1: Composition of this compound

| Component | Percentage (%) |

|---|---|

| Stearic Acid | ~66.67 |

| Oleic Acid | ~33.33 |

Table 2: Biological Activities of this compound

Eigenschaften

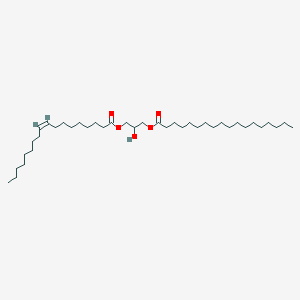

IUPAC Name |

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37,40H,3-16,18,20-36H2,1-2H3/b19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPIJHXZZCPSGV-ZPHPHTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H74O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.